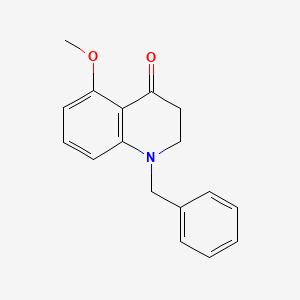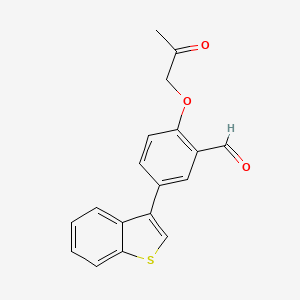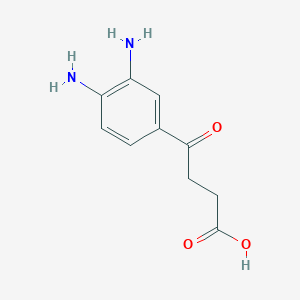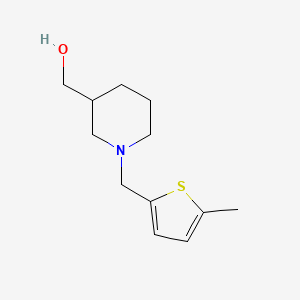
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone
Descripción general
Descripción
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone, also known as BMDQ, is a heterocyclic compound belonging to the quinolinone class, which is a type of aromatic compound. It is a derivative of quinoline and has a benzyl substituent at the 1-position and a methoxy group at the 5-position. BMDQ is a promising compound due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone is not fully understood. However, it is believed that 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone may act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has strong antioxidant activity and can scavenge free radicals. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has also been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has also been shown to possess anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone is also relatively non-toxic and has a low potential for side effects. However, 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone could be further explored as a starting material for the synthesis of novel heterocyclic compounds. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone could also be further explored as a model compound for the development of novel drugs. 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone could also be further explored as a building block for the synthesis of polymers and other materials. Additionally, 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone could be further explored for its potential therapeutic applications, such as its antioxidant, anti-inflammatory, and cytochrome P450 inhibitory activities.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been used as a research tool in various scientific fields, such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been used as a model compound for the development of novel drugs. In materials science, 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has been used as a building block for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
1-benzyl-5-methoxy-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-9-5-8-14-17(16)15(19)10-11-18(14)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGYADQYATLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,7R,8AS)-3-butyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465498.png)
![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)
![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)
![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)


![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)


![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)
![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)